molecular formula C13H12N4 B1265482 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine CAS No. 13676-49-8

2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine

Cat. No. B1265482
CAS RN: 13676-49-8
M. Wt: 224.26 g/mol
InChI Key: QCILMAMLEHOLRX-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, including compounds similar to "2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine," are an important class of compounds with a wide range of chemical and biological activities. These heterocyclic compounds are characterized by a fusion of benzene and imidazole rings, offering a versatile scaffold for the development of new chemical entities with diverse applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives, akin to "2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine," often involves condensation reactions between o-phenylenediamines and carboxylic acid derivatives or nitriles. Advanced methods include the use of green chemistry principles, employing solvent-free conditions, or catalysis to enhance efficiency and reduce environmental impact (Sharma et al., 2023).

Molecular Structure Analysis

Benzimidazole derivatives display a planar molecular structure, facilitating π-π stacking interactions and hydrogen bonding. This structural attribute contributes to their high reactivity and ability to interact with various biological targets. The presence of functional groups, such as the aminophenyl group in "2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine," further enhances these interactions, enabling specific chemical reactions and binding mechanisms.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including N-alkylation, acylation, and sulfonation, among others. These reactions are pivotal in modifying the chemical properties of these compounds, tailoring them for specific applications. The reactivity of the nitrogen atoms in the imidazole ring is a key factor in these transformations (Saganuwan, 2020).

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • The compound is involved in the synthesis of derivatives like (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives. An efficient method using thiamine hydrochloride as a catalyst for this synthesis has been developed, highlighting the compound's role in forming complex derivatives (Chen, Lei, & Hu, 2013).
  • It is also used in the formation of anthracene and pyrene-bearing imidazoles, which function as chemosensors for aluminum ions, demonstrating its utility in creating sensitive chemical sensors (Shree, Sivaraman, Siva, & Chellappa, 2019).

Applications in Medicinal Chemistry

  • The compound plays a role in the creation of anticancer agents. For instance, benzimidazoimidazoles with antitumor effects, potentially targeting Aurora A kinase and KSP, were synthesized using derivatives of 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine (Abd El‐All et al., 2015).
  • It has been used to develop prodrugs with antitumor properties, where amino acid conjugation to its structure helps overcome limitations posed by drug lipophilicity, indicating its significance in drug design (Bradshaw et al., 2002).

Biological and Pharmacological Studies

  • New 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazoles have been synthesized using this compound, showing potent anti-inflammatory and antioxidant activities, which is crucial for the development of new therapeutic agents (Shankar et al., 2017).
  • Its derivatives have been studied for antimicrobial activities, with some showing activity comparable to standard antibiotics, emphasizing its potential in addressing antibiotic resistance (Reddy & Reddy, 2010).

Advanced Material Science

  • It is used in the synthesis of fluorescent chemosensors for biologically important ions, demonstrating its utility in material science, particularly in the development of advanced sensing materials (Tolpygin et al., 2015).

Future Directions

Imidazole and benzimidazole rings are widely utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that there is ongoing interest in the development of new compounds like “2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine” for various applications .

properties

IUPAC Name

2-(3-aminophenyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCILMAMLEHOLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275498
Record name 2-(3-aminophenyl)-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine

CAS RN

13676-49-8
Record name 2-(3-Aminophenyl)-1H-benzimidazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13676-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-aminophenyl)-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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